molecular formula C21H24BrN5O2S B2551786 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide CAS No. 1251596-08-3

1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide

Cat. No.: B2551786
CAS No.: 1251596-08-3
M. Wt: 490.42
InChI Key: LVQFNVDTWMPXOG-UHFFFAOYSA-N
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Description

1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a piperidine ring, and a bromophenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide has shown promise as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the bromophenyl group: This step often involves the bromination of a phenyl ring followed by coupling with the pyridazine ring.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where a piperidine derivative is introduced to the intermediate compound.

    Formation of the carbamoyl group: This step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to introduce the carbamoyl functionality.

    Final assembly: The final step involves the coupling of the intermediate with the cyclopropyl group, often through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, adds rigidity to the molecule, potentially enhancing its binding affinity to specific targets.

Properties

IUPAC Name

1-[6-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O2S/c22-15-4-1-5-17(11-15)23-19(28)13-30-20-9-8-18(25-26-20)27-10-2-3-14(12-27)21(29)24-16-6-7-16/h1,4-5,8-9,11,14,16H,2-3,6-7,10,12-13H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQFNVDTWMPXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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